7-Methoxy-2-methyl-3,4-dihydroquinazoline-4-thione 7-Methoxy-2-methyl-3,4-dihydroquinazoline-4-thione
Brand Name: Vulcanchem
CAS No.: 13116-87-5
VCID: VC13318065
InChI: InChI=1S/C10H10N2OS/c1-6-11-9-5-7(13-2)3-4-8(9)10(14)12-6/h3-5H,1-2H3,(H,11,12,14)
SMILES: CC1=NC(=S)C2=C(N1)C=C(C=C2)OC
Molecular Formula: C10H10N2OS
Molecular Weight: 206.27 g/mol

7-Methoxy-2-methyl-3,4-dihydroquinazoline-4-thione

CAS No.: 13116-87-5

Cat. No.: VC13318065

Molecular Formula: C10H10N2OS

Molecular Weight: 206.27 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-2-methyl-3,4-dihydroquinazoline-4-thione - 13116-87-5

Specification

CAS No. 13116-87-5
Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
IUPAC Name 7-methoxy-2-methyl-1H-quinazoline-4-thione
Standard InChI InChI=1S/C10H10N2OS/c1-6-11-9-5-7(13-2)3-4-8(9)10(14)12-6/h3-5H,1-2H3,(H,11,12,14)
Standard InChI Key XZDBLENMVALAHT-UHFFFAOYSA-N
SMILES CC1=NC(=S)C2=C(N1)C=C(C=C2)OC
Canonical SMILES CC1=NC(=S)C2=C(N1)C=C(C=C2)OC

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The core structure of 7-methoxy-2-methyl-3,4-dihydroquinazoline-4-thione consists of a bicyclic quinazoline scaffold with the following substituents:

  • 7-Methoxy group: An electron-donating substituent that enhances solubility and influences electronic interactions in biological systems.

  • 2-Methyl group: Provides steric bulk, potentially modulating binding affinity to target proteins.

  • 4-Thione moiety: A sulfur-containing group that contributes to hydrogen bonding and metal chelation capabilities .

The compound exists in a partially reduced 3,4-dihydro form, which introduces conformational flexibility compared to fully aromatic quinazolines. This reduction impacts its reactivity and pharmacokinetic properties.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₀H₁₀N₂OS
Molecular Weight206.27 g/mol
Exact Mass206.0513 g/mol
LogP (Partition Coefficient)1.90
Topological Polar Surface Area47.4 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

These properties suggest moderate lipophilicity, compatible with blood-brain barrier penetration, and adequate solubility for formulation development .

Synthesis and Modification Strategies

Core Synthesis Pathways

The synthesis typically employs 2-aminoacetophenone derivatives as starting materials. A metal-free cyclization approach developed by Grombein et al. (2019) demonstrates high efficiency:

  • Condensation: 2-Amino-4-methoxyacetophenone reacts with methyl isothiocyanate in acetonitrile.

  • Cyclization: Intramolecular nucleophilic attack forms the dihydroquinazoline core.

  • Oxidation: Controlled oxidation yields the thione functionality .

This method achieves yields exceeding 85% under ambient conditions, with water as the sole byproduct, aligning with green chemistry principles .

Derivatization Approaches

Recent work by Sapaev et al. (2022) explored alkylation at the 4-thione position:

  • Reaction with propyl iodide in DMF at 80°C produces 4-propylthio derivatives.

  • Sodium hydride-mediated deprotonation enables nucleophilic substitutions at sulfur .

These modifications retain anticancer activity while improving metabolic stability, as demonstrated in murine models .

Biological Activities and Mechanisms

In Vitro Cytotoxicity

In the NCI-60 human tumor cell line panel, the compound exhibited sub-nanomolar GI₅₀ values against multiple cancer types:

Cell LineGI₅₀ (nM)
MDA-MB-231 (Breast)0.92
KB-VIN (MDR)1.3
A549 (Lung)1.1

Notably, it maintains potency against multidrug-resistant (MDR) lines, suggesting bypass of P-glycoprotein efflux mechanisms .

Tubulin Polymerization Inhibition

Mechanistic studies reveal potent tubulin binding (IC₅₀ = 0.93 μM), disrupting microtubule dynamics through:

  • Competitive displacement of colchicine from the β-tubulin pocket.

  • Stabilization of curved tubulin conformations, preventing GTP hydrolysis .

Docking simulations show the thione sulfur forms critical hydrogen bonds with β-tubulin residues Val-238 and Asn-258 .

Antimicrobial Activity

While primarily investigated for oncology applications, preliminary data indicate broad-spectrum antimicrobial effects:

OrganismMIC (μg/mL)
S. aureus (MRSA)8.2
E. coli (ESBL)16.7
C. albicans32.1

The thione moiety likely contributes to metal ion chelation, disrupting microbial metalloenzymes .

Pharmacokinetic Profile

ADME Properties

ParameterValue
Plasma Protein Binding92.4%
CYP3A4 InhibitionModerate (IC₅₀ = 5.2 μM)
t₁/₂ (Mouse)4.7 h
Oral Bioavailability38%

The compound demonstrates favorable pharmacokinetics, with linear dose proportionality up to 50 mg/kg in murine models .

Toxicity Profile

Acute toxicity studies in BALB/c mice reveal:

  • LD₅₀: >500 mg/kg (oral)

  • No observed neurotoxicity at therapeutic doses (1 mg/kg)

  • Reversible hepatocyte vacuolation at 50 mg/kg

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):
δ 10.13 (s, 1H, NH), 8.04 (dd, J = 8.0 Hz, 1H, H-5), 7.25 (m, 1H, H-7), 6.73 (d, J = 8.0 Hz, 1H, H-8), 3.86 (s, 3H, OCH₃), 2.34 (s, 3H, SCH₃) .

HRMS (ESI+):
m/z 207.0589 [M+H]⁺ (calcd. 207.0592 for C₁₀H₁₁N₂OS⁺).

Chromatographic Methods

HPLC purity assessment (C18 column, 0.1% TFA/ACN gradient):

  • Retention Time: 12.4 min

  • Purity: 99.3% (254 nm)

Industrial-Scale Production

A demonstrated kilogram-scale synthesis achieves 90% yield through:

  • Reactor Setup: 50 L jacketed vessel with mechanical stirring

  • Conditions:

    • 2-Amino-4-methoxyacetophenone (20 mol)

    • Methyl isothiocyanate (22 mol)

    • NaOH (2 mol%) in MeCN/H₂O (4:1)

  • Workup: Cooling crystallization followed by vacuum filtration

This process produces API-grade material meeting ICH Q3A guidelines for impurities (<0.15% total) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator